molecular formula C20H14ClNO B595471 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-14-1

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile

Cat. No.: B595471
CAS No.: 1355247-14-1
M. Wt: 319.788
InChI Key: NDYSHKDYRSHPNA-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzonitrile moiety

Mechanism of Action

Target of Action

Related compounds such as 4-(benzyloxy)phenol have been used in the synthesis of various organic compounds

Pharmacokinetics

As a benzyloxyphenyl derivative, it may have certain lipophilic properties that could influence its bioavailability

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular level

Action Environment

The action of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the compound’s action, efficacy, and stability. More research is needed to understand how these and other environmental factors influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the benzyloxy group to form different functional groups.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl chloride: Similar structure but with a benzyl chloride group instead of a chlorobenzonitrile.

    4-(Benzyloxy)phenol: Contains a hydroxyl group instead of a chlorobenzonitrile.

    4-(Benzyloxy)benzophenone: Features a benzophenone moiety instead of a chlorobenzonitrile.

Uniqueness

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is unique due to the presence of both a benzyloxy group and a chlorobenzonitrile moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H12ClN
  • Molecular Weight : 257.72 g/mol
  • CAS Number : 102576-65-2

The presence of the benzyloxy and chlorobenzonitrile groups suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : It has been implicated in the inhibition of tumor cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been explored.

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes linked to cancer progression.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Antitumor Activity

A study evaluated the antitumor effects of related compounds, revealing that derivatives of benzonitrile exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that structural modifications could enhance activity, suggesting that this compound may be a promising candidate for further investigation in cancer therapy .

Antimicrobial Activity

In vitro assays demonstrated that this compound showed activity against specific Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations that inhibit bacterial growth .

Neuroprotective Studies

Research focusing on neuroprotection found that compounds with similar structures could protect neuronal cells from oxidative stress. This aligns with findings from studies on related benzothiazole derivatives that exhibited antioxidant properties and protective effects against neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveProtection against oxidative stress

Table 2: Structure-Activity Relationship (SAR)

CompoundActivity LevelComments
This compoundModerate Antitumor ActivityStructural analogs show enhanced activity
Related BenzothiazolesHigh Neuroprotective EffectSimilar scaffolds exhibit antioxidant properties

Properties

IUPAC Name

2-chloro-4-(4-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO/c21-20-12-17(6-7-18(20)13-22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYSHKDYRSHPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742752
Record name 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-14-1
Record name [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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